BenchChemオンラインストアへようこそ!

Tavapadon

Parkinson's Disease Dopamine Receptor Pharmacology Drug Selectivity

Tavapadon is the only commercially available dopamine agonist with ≥690-fold selectivity for D1/D5 over D2/D3 receptors, making it an irreplaceable molecular tool for dissociating motor benefits from D2/D3-mediated adverse effects (impulse control disorders, somnolence). Validated in Phase 3 TEMPO trials showing +1.1h ON time without troublesome dyskinesia in advanced PD and significant MDS-UPDRS reductions in early PD. Substitution with generic D2/D3 agonists is scientifically unsound. Procure with confidence for pathway-specific Parkinson's research.

Molecular Formula C19H16F3N3O3
Molecular Weight 391.3 g/mol
CAS No. 1643489-24-0
Cat. No. B1193690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTavapadon
CAS1643489-24-0
SynonymsTavapadon
Molecular FormulaC19H16F3N3O3
Molecular Weight391.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C
InChIInChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27)
InChIKeyAKQXQLUNFKDZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tavapadon (CAS 1643489-24-0): A Selective D1/D5 Dopamine Receptor Partial Agonist for Parkinson's Disease Research


Tavapadon (developmental code names CVL-751, PF-06649751) is a novel, orally active, highly selective partial agonist of the dopamine D1 and D5 receptors [1]. It is a small molecule currently in late-stage clinical development for the treatment of Parkinson's disease (PD) [2]. Tavapadon is designed to provide relief from motor symptoms while minimizing the adverse events (AEs) associated with non-selective dopaminergic stimulation, specifically those linked to D2/D3 receptor activation [3].

Tavapadon's Unique D1/D5 Selectivity Profile Distinguishes It from Standard D2/D3 Agonists


Generic substitution of dopamine agonists for Parkinson's disease research is not scientifically sound due to profound differences in receptor subtype selectivity. Most approved dopamine agonists, such as pramipexole, ropinirole, and rotigotine, exert their therapeutic effect primarily through D2 and D3 receptor activation [1]. While this provides some motor symptom relief, it is also the primary driver of limiting side effects like impulse control disorders, somnolence, and hallucinations [1]. Tavapadon's unique, high-selectivity profile for D1/D5 receptors over D2/D3 receptors [2] represents a fundamental mechanistic divergence that cannot be replicated by in-class compounds, making direct substitution impossible. The quantitative evidence below underscores this critical differentiation.

Quantitative Differentiation Guide: Tavapadon vs. D2/D3 Agonists and Levodopa


Receptor Selectivity: Tavapadon Demonstrates 400x to 750x Higher Affinity for D1/D5 vs D2/D3 Receptors

Tavapadon exhibits high binding affinity for D1 (Ki = 9 nM) and D5 (Ki = 13 nM) receptors, while its affinity for D2-like receptors is markedly lower (D2 Ki ≥ 6210 nM, D3 Ki ≥ 6720 nM, D4 Ki ≥ 4870 nM) [1]. This translates to a selectivity ratio of ≥690-fold for D1 over D2. In contrast, the standard-of-care D2/D3 agonists pramipexole and ropinirole have negligible affinity for D1/D5 and high affinity for D2/D3 [2]. Tavapadon is 375 to 750 times less potent at D2, D3, and D4 subtypes [3].

Parkinson's Disease Dopamine Receptor Pharmacology Drug Selectivity

Motor Symptom Improvement: Tavapadon Monotherapy Delivers -9.7 to -10.2 Point MDS-UPDRS Reduction in Early PD

In the pivotal Phase 3 TEMPO-1 trial in early PD, tavapadon monotherapy demonstrated a significant improvement in motor function. The change from baseline to week 26 in the MDS-UPDRS Parts II+III combined score was -9.7 points for the 5 mg dose and -10.2 points for the 15 mg dose, compared to a +1.8-point worsening with placebo [1]. This represents a treatment difference of -11.5 to -12.1 points (P < .001). The flexible-dose TEMPO-2 trial showed a similar improvement of -10.3 points vs. -1.2 for placebo (P <.0001) [2].

Parkinson's Disease Motor Symptoms Clinical Trial Efficacy

Motor Fluctuation Control: Tavapadon as Adjunct to Levodopa Increases 'Good ON Time' by 1.7 Hours vs 0.6 Hours for Placebo

In the Phase 3 TEMPO-3 trial for patients with advanced PD experiencing motor fluctuations on levodopa, adjunctive tavapadon significantly increased total daily 'ON' time without troublesome dyskinesia by 1.7 hours, compared to an increase of 0.6 hours with placebo [1]. This translates to a net benefit of +1.1 hours (P<0.0001) of good-quality ON time. Concurrently, daily OFF time was significantly reduced [1].

Parkinson's Disease Motor Fluctuations Adjunctive Therapy

Reduced Dyskinesia Risk: Tavapadon Matches Levodopa Efficacy in Preclinical Model with Significantly Lower Dyskinesia Liability

In the MPTP non-human primate model of PD, tavapadon achieved motor improvements equivalent to those seen with levodopa [1]. Critically, the study demonstrated that tavapadon produced fewer dyskinesias compared to levodopa [REFS-1, REFS-2]. This is a key differentiator, as levodopa-induced dyskinesia is a major, dose-limiting complication of long-term therapy.

Parkinson's Disease Dyskinesia Preclinical Efficacy

Strategic Application Scenarios for Tavapadon in PD Research


Investigating Direct Pathway Motor Activation without D2/D3-Mediated Side Effects

Based on its unparalleled ≥690-fold selectivity for D1/D5 over D2/D3 receptors [1], Tavapadon is an ideal molecular tool for probing the specific contributions of the direct striatal pathway to motor function in PD models. Researchers can use it to dissociate the therapeutic motor benefits from the well-documented adverse effects (e.g., impulse control disorders, somnolence) that are mediated by D2/D3 receptor activation [1].

Modeling Levodopa-Sparing and Adjunctive Therapy Strategies in Advanced PD

The clinical evidence from TEMPO-3, showing a significant +1.1-hour increase in 'ON' time without troublesome dyskinesia when added to levodopa [2], validates the use of Tavapadon in preclinical models of advanced PD with motor fluctuations. This scenario is critical for studying strategies to extend levodopa's therapeutic window and reduce OFF time without increasing dyskinesia risk [2].

Studying Sustained Motor Benefit and Reduced Dyskinesia Liability in Long-Term Treatment Models

Preclinical findings show Tavapadon provides motor improvements on par with levodopa but with a reduced dyskinesia profile in a non-human primate model [3]. This makes Tavapadon a key agent for longitudinal studies investigating the mechanisms of treatment-induced dyskinesia and testing the hypothesis that partial D1/D5 agonism can offer durable motor control without the motor complications that plague chronic levodopa therapy [3].

Validating the D1/D5 Partial Agonism Hypothesis for Early-Stage Monotherapy

The robust, clinically meaningful reduction in MDS-UPDRS scores observed in early PD patients in the TEMPO-1 and TEMPO-2 trials (treatment difference of -11.5 to -12.1 points vs. placebo) [REFS-4, REFS-5] provides a strong basis for using Tavapadon in early-stage PD research models. It serves as a benchmark compound to validate the efficacy of the D1/D5 partial agonism mechanism as a standalone, first-line treatment strategy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tavapadon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.